molecular formula C10H8N4O4S B1436767 Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate CAS No. 1311315-62-4

Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate

Cat. No.: B1436767
CAS No.: 1311315-62-4
M. Wt: 280.26 g/mol
InChI Key: CIYREOGBZGEEEY-UHFFFAOYSA-N
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Description

“Methyl 8,8-dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate” is a chemical compound with the CAS number 1311315-62-4 . It is a useful research chemical .


Molecular Structure Analysis

This compound contains a total of 33 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.25 . It is a white to off-white solid and has a melting point of 280-283°C . Its solubility is slight in DMSO and methanol . The compound’s IUPAC name is "methyl 5,5-dioxo-4H- [1,2,4]triazolo [5,1-c] [1,2,4]benzothiadiazine-2-carboxylate" .

Scientific Research Applications

Complexation of Metal Atoms

One research application of compounds structurally related to Methyl 8,8-dioxo-8¹⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²⁶]trideca-1(9),3,5,10,12-pentaene-4-carboxylate is in the complexation of metal atoms. For example, a related compound, 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene, exhibits an 11-membered ring suitable for metal complexation (Lazrak et al., 2000).

Structural Analysis and Crystallography

Another application area is in crystallography and structural analysis. Compounds with similar structures are used to study molecular conformations and crystalline structures. For instance, methyl (3S,5S,6S,10R,11R)-2-bromo-3,6-epoxy-8-iso-propyl-5-methyl-9-oxotricyclo[9.3.0.0 5,10 ]tetradeca-1,7-diene-10-carboxylate was studied for its unique ring shapes and overall hemispherical conformation (Zukerman-Schpector et al., 1997).

Synthesis of Novel Heterocyclic Systems

These compounds are also key in the synthesis of novel N- and SO2-containing bi-, tri-, and tetracyclic systems. For example, Gazieva et al. (2000) developed synthetic approaches to create such complex systems, indicating a wide range of potential applications in chemical synthesis (Gazieva et al., 2000).

Exploration of Axial Chirality

The exploration of axial chirality in reactions involving enol(ate) intermediates is another significant application. Research by Betts et al. (1999) on similar compounds delved into the base-induced cyclisation reactions and the role of axial chirality in these processes (Betts et al., 1999).

Efficient Synthesis Techniques

Efficient synthesis methods are also a key application area. For instance, Dotsenko et al. (2007) demonstrated a one-pot synthesis of 3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives, showcasing the potential for streamlined synthetic processes (Dotsenko et al., 2007).

Safety and Hazards

This compound is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection . If swallowed, call a poison center or doctor if you feel unwell .

Properties

IUPAC Name

methyl 5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4S/c1-18-9(15)8-11-10-13-19(16,17)7-5-3-2-4-6(7)14(10)12-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYREOGBZGEEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C3=CC=CC=C3S(=O)(=O)NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-62-4
Record name methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
Reactant of Route 3
Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
Reactant of Route 4
Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
Reactant of Route 5
Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
Reactant of Route 6
Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate

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